![molecular formula C21H19FN4O2S B2833138 3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251704-03-6](/img/structure/B2833138.png)

3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

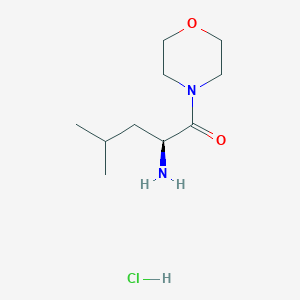

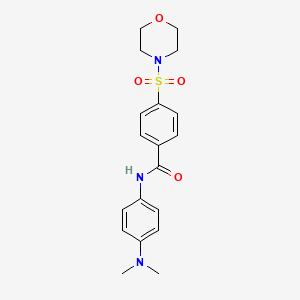

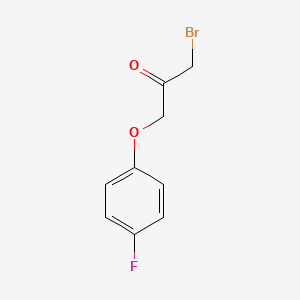

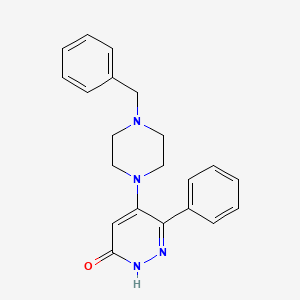

“3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound with the CAS Number: 1291486-53-7 . It has a molecular weight of 320.35 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H13FN4O2S/c1-2-13-16-17-14-12 (7-4-8-19 (13)14)22 (20,21)18-11-6-3-5-10 (15)9-11/h3-9,18H,2H2,1H3 . This indicates that the molecule contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 320.35 . The InChI Code is 1S/C14H13FN4O2S/c1-2-13-16-17-14-12 (7-4-8-19 (13)14)22 (20,21)18-11-6-3-5-10 (15)9-11/h3-9,18H,2H2,1H3 .Applications De Recherche Scientifique

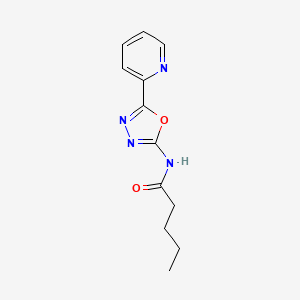

Herbicidal Activity

Research on related N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds, prepared through the condensation of 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine with an aryl amine, showcase the utility of the [1,2,4]triazolo[4,3-a]pyridine scaffold in developing effective herbicides (Moran, 2003).

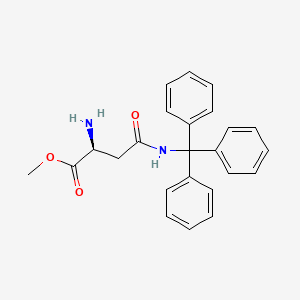

Anticancer Effects

Modifications of N-aryl[1,2,4]triazolo[4,3-a]pyridine sulfonamides have led to compounds with notable anticancer effects. For instance, replacing the acetamide group with an alkylurea moiety in such compounds has resulted in potent antiproliferative activities against various human cancer cell lines, while significantly reducing acute oral toxicity. These findings highlight the potential of these derivatives as effective anticancer agents with lower toxicity (Wang et al., 2015).

Antibacterial Applications

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been pursued with the goal of creating effective antibacterial agents. By reacting certain precursors with active methylene compounds and hydrazine derivatives, researchers have developed compounds that exhibit high antibacterial activity, underscoring the versatility of the sulfonamide group in antibiotic development (Azab et al., 2013).

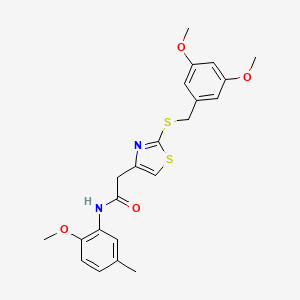

Insecticidal Properties

A novel series of biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety has been synthesized, demonstrating potent insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research suggests that such compounds could serve as effective insecticidal agents, offering new avenues for pest control strategies (Soliman et al., 2020).

Antifungal and Insecticidal Activity

Another study on novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety showed that some derivatives displayed good antifungal and insecticidal activities. This research not only highlights the potential of these compounds in agricultural applications but also contributes to the understanding of structure-activity relationships within this chemical class (Xu et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

While specific future directions for this compound are not mentioned in the available resources, triazoles and their derivatives are an active area of research due to their wide range of potential therapeutic applications . They are being studied for their antimicrobial, antioxidant, and antiviral potential .

Propriétés

IUPAC Name |

3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S/c1-2-20-23-24-21-19(12-7-13-25(20)21)29(27,28)26(18-10-4-3-5-11-18)15-16-8-6-9-17(22)14-16/h3-14H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRIVUMHFXQPBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833056.png)

![4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2833057.png)

![1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2833059.png)

![2-((3-(1H-pyrazol-1-yl)pyrazin-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2833068.png)

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2833073.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2833075.png)

![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833077.png)